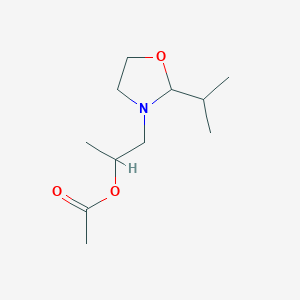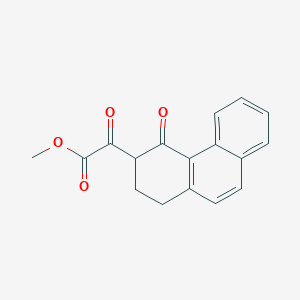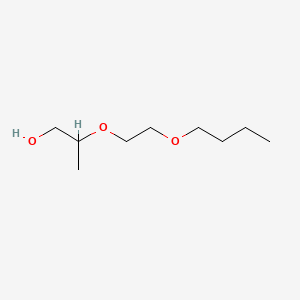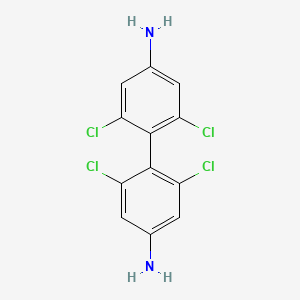![molecular formula C13H20N2S B12807538 1-[2-(Propylsulfanyl)phenyl]piperazine CAS No. 52605-47-7](/img/structure/B12807538.png)
1-[2-(Propylsulfanyl)phenyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 104123 involves multiple steps, starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it typically includes the following steps:
Formation of Intermediate Compounds: Initial reactions involve the use of specific reagents to form intermediate compounds.
Cyclization Reactions: These intermediates undergo cyclization reactions under controlled conditions to form the core structure of NSC 104123.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of NSC 104123 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include batch and continuous flow processes .
Analyse Chemischer Reaktionen
Types of Reactions: NSC 104123 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
NSC 104123 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases and metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of NSC 104123 involves its interaction with specific molecular targets in the body. It acts as an inhibitor of squalene synthase, an enzyme involved in the biosynthesis of cholesterol. By inhibiting this enzyme, NSC 104123 reduces cholesterol levels, which can be beneficial in treating conditions like hypercholesterolemia and atherosclerosis .
Vergleich Mit ähnlichen Verbindungen
NSC 24521:
NSC 8500:
Uniqueness: NSC 104123 is unique due to its specific mechanism of action as a squalene synthase inhibitor. This sets it apart from other compounds with similar structures but different biological activities .
Eigenschaften
CAS-Nummer |
52605-47-7 |
|---|---|
Molekularformel |
C13H20N2S |
Molekulargewicht |
236.38 g/mol |
IUPAC-Name |
1-(2-propylsulfanylphenyl)piperazine |
InChI |
InChI=1S/C13H20N2S/c1-2-11-16-13-6-4-3-5-12(13)15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3 |
InChI-Schlüssel |
CEKPSZQAYKRKMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=CC=CC=C1N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


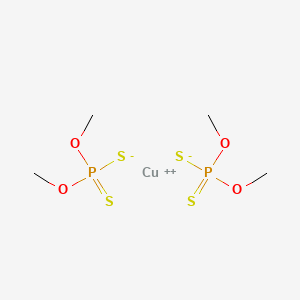
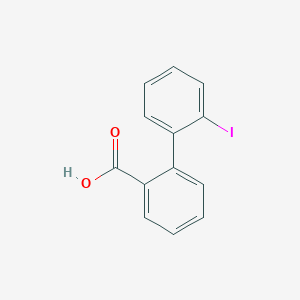


![(3R,4R,5S,7R)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-5-carboximidamide](/img/structure/B12807487.png)
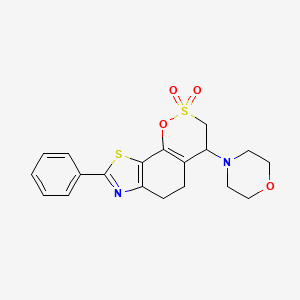
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B12807508.png)


